5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other related diseases.
Wirkmechanismus
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 inhibits 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the secretion of fluid and mucus in the affected tissues.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been shown to effectively block 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity in vitro and in vivo. It has also been demonstrated to reduce airway surface liquid height, increase mucociliary clearance, and improve lung function in animal models of CF and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 is a highly specific and potent inhibitor of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity, making it an ideal tool for studying the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. However, its use in lab experiments is limited by its relatively high cost and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in humans to determine its potential as a therapeutic agent for the treatment of CF and other related diseases.
3. Development of novel 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid inhibitors with improved potency, selectivity, and safety profiles.
4. Exploration of the therapeutic potential of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in other diseases and conditions, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
5. Investigation of the molecular mechanisms underlying 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172's effects on 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity and its potential interactions with other proteins and signaling pathways.
Synthesemethoden
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-2-fluorobenzoic acid with 4-chlorophenyl isocyanate to form the corresponding carbamate intermediate, which is then treated with thionyl chloride to generate the final product.
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been widely used as a research tool to study the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. It has also been investigated as a potential therapeutic agent for the treatment of CF and other related diseases, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and secretory diarrhea.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)carbamoylamino]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-8-1-3-9(4-2-8)17-14(21)18-10-5-6-12(16)11(7-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAZUZKFAANNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.